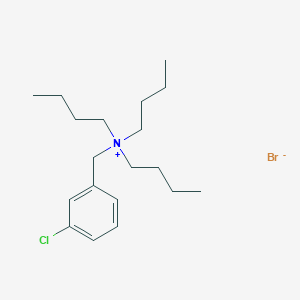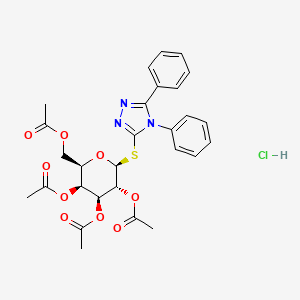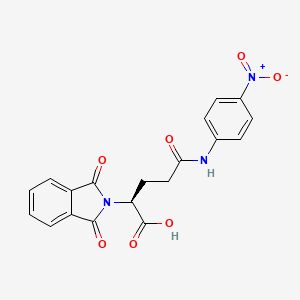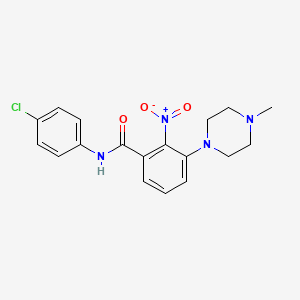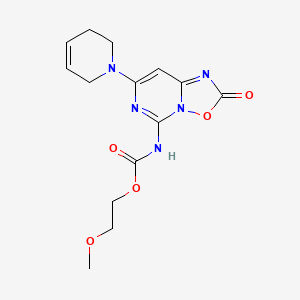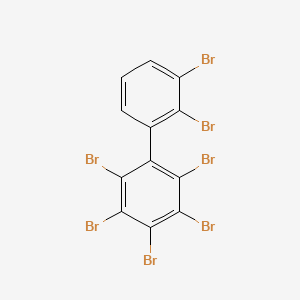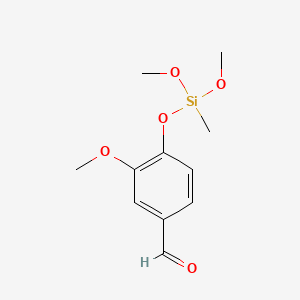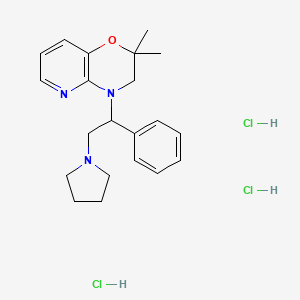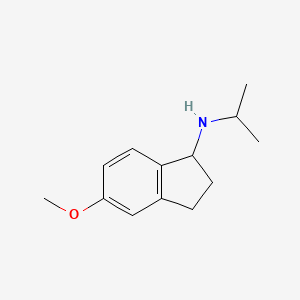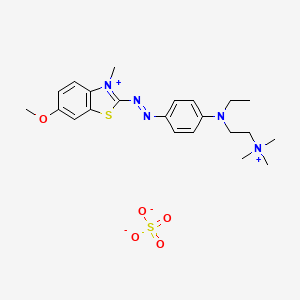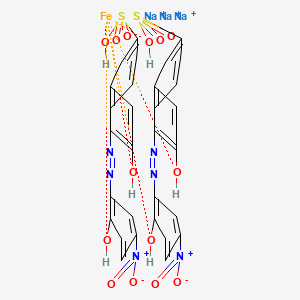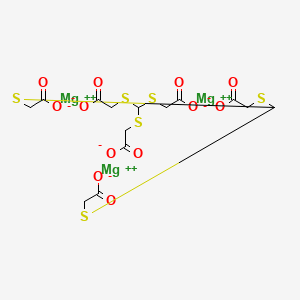
Trimagnesium bis(2,2',2''-(methylidynetris(thio))trisacetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimagnesium bis[2,2’,2’'-[methylidynetris(thio)]trisacetate] is a complex organomagnesium compound with the molecular formula C14H14Mg3O12S6 This compound is characterized by its unique structure, which includes three magnesium ions coordinated with a trisacetate ligand containing sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimagnesium bis[2,2’,2’‘-[methylidynetris(thio)]trisacetate] typically involves the reaction of magnesium salts with a precursor containing the trisacetate ligand. One common method is to react magnesium chloride with 2,2’,2’'-[methylidynetris(thio)]trisacetic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure complete reaction.
Industrial Production Methods
While the compound is mainly synthesized for research purposes, industrial production methods would likely involve similar reaction conditions but on a larger scale. This would include the use of larger reactors, continuous stirring, and precise control of temperature and pH to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Trimagnesium bis[2,2’,2’'-[methylidynetris(thio)]trisacetate] can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler magnesium-sulfur compounds.
Substitution: The acetate groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the presence of a catalyst and can be carried out in solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce simpler magnesium-sulfur compounds.
Scientific Research Applications
Trimagnesium bis[2,2’,2’'-[methylidynetris(thio)]trisacetate] has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of new materials and as a component in specialized industrial processes.
Mechanism of Action
The mechanism by which trimagnesium bis[2,2’,2’'-[methylidynetris(thio)]trisacetate] exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The sulfur atoms in the compound can form bonds with metal ions in enzymes, potentially altering their activity. Additionally, the magnesium ions can interact with various biological molecules, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Trimagnesium citrate: Another organomagnesium compound with different ligands.
Magnesium sulfate: A simpler magnesium compound with sulfate ions.
Magnesium acetate: Contains acetate ligands but lacks the sulfur atoms present in trimagnesium bis[2,2’,2’'-[methylidynetris(thio)]trisacetate].
Uniqueness
Trimagnesium bis[2,2’,2’'-[methylidynetris(thio)]trisacetate] is unique due to its complex structure, which includes both magnesium and sulfur atoms
Properties
CAS No. |
93981-11-4 |
|---|---|
Molecular Formula |
C14H14Mg3O12S6 |
Molecular Weight |
639.6 g/mol |
IUPAC Name |
trimagnesium;2-[bis(carboxylatomethylsulfanyl)methylsulfanyl]acetate |
InChI |
InChI=1S/2C7H10O6S3.3Mg/c2*8-4(9)1-14-7(15-2-5(10)11)16-3-6(12)13;;;/h2*7H,1-3H2,(H,8,9)(H,10,11)(H,12,13);;;/q;;3*+2/p-6 |
InChI Key |
IRRZUCQACRRTGE-UHFFFAOYSA-H |
Canonical SMILES |
C(C(=O)[O-])SC(SCC(=O)[O-])SCC(=O)[O-].C(C(=O)[O-])SC(SCC(=O)[O-])SCC(=O)[O-].[Mg+2].[Mg+2].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



